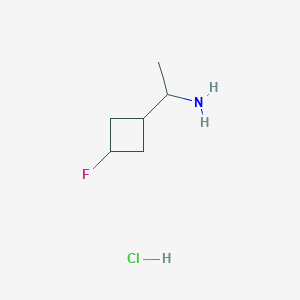

![molecular formula C20H21N2O11S2+ B12277593 Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)

Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Forced degradation studies (FDS) are a crucial aspect of pharmaceutical development. They involve subjecting drug compounds to extreme chemical and environmental conditions to determine product breakdown levels, preliminary degradation kinetics, and potential degradation products . These studies help in understanding the stability of active pharmaceutical ingredients (APIs) and drug products (DPs), providing valuable information about degradation pathways and products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Forced degradation studies involve exposing drug substances and products to conditions more severe than accelerated conditions. This process generates degradation products that can be studied to determine the stability of the molecule . The conditions used in these studies include high temperature, high humidity, oxidation, photolysis, and hydrolysis .

Industrial Production Methods

In the pharmaceutical industry, forced degradation studies are conducted to develop stability-indicating analytical methods. These methods help in selecting proper formulations, packaging, storage conditions, and shelf life for drug products . The studies are also used to validate the stability-indicating procedures used during drug development .

Chemical Reactions Analysis

Types of Reactions

Forced degradation studies involve various types of chemical reactions, including:

Oxidation: Exposure to oxidizing agents to study the oxidative stability of the compound.

Reduction: Exposure to reducing agents to study the reductive stability of the compound.

Substitution: Exposure to different chemical environments to study substitution reactions.

Hydrolysis: Exposure to acidic or basic conditions to study hydrolytic stability.

Photolysis: Exposure to light to study the photolytic stability of the compound.

Common Reagents and Conditions

Common reagents used in forced degradation studies include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for hydrolysis . The conditions used in these studies are typically more severe than those encountered during normal storage and handling .

Major Products Formed

The major products formed during forced degradation studies are degradation products that provide insights into the stability and degradation pathways of the compound . These products help in understanding the intrinsic stability of the molecule and establishing degradation pathways .

Scientific Research Applications

Forced degradation studies have several scientific research applications, including:

Chemistry: Understanding the chemical stability and degradation pathways of drug compounds.

Biology: Studying the biological stability and degradation of drug compounds in biological systems.

Medicine: Developing stability-indicating analytical methods for drug products.

Industry: Improving drug formulations, packaging, storage conditions, and shelf life.

Mechanism of Action

The mechanism of action of forced degradation studies involves subjecting drug compounds to extreme conditions to induce degradation. This process helps in identifying potential degradation products and understanding the stability of the molecule . The molecular targets and pathways involved in forced degradation studies include the chemical bonds and functional groups within the drug compound that are susceptible to degradation under extreme conditions .

Comparison with Similar Compounds

Forced degradation studies are unique in their ability to provide comprehensive information about the stability and degradation pathways of drug compounds. Similar studies include stress testing, stress studies, stress decomposition studies, and forced decomposition studies . forced degradation studies are more severe and generate a broader range of degradation products, providing a more detailed understanding of the stability of the molecule .

List of Similar Compounds

- Stress testing

- Stress studies

- Stress decomposition studies

- Forced decomposition studies

Properties

Molecular Formula |

C20H21N2O11S2+ |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate |

InChI |

InChI=1S/C20H14O11S2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10,13-14H,(H,22,23,24)(H,25,26,27);2*1H3/p+1 |

InChI Key |

BDEDUVFAQFJRKE-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)OS(=O)(=O)O)OC5=C3C=CC(=C5)OS(=O)(=O)[O-])OC2=O.[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B12277531.png)

![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)

![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)

![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)

![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)